
2-Hydroxycyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-hydroxycyclobutane. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced techniques such as photoredox catalysis with potassium poly(heptazine imide) has been explored to enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxycyclobutane-1-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Potassium poly(heptazine imide) for photoredox catalysis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
2-Hydroxycyclobutane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclobutane ring structure.
Tosyl Chloride: Contains a toluene ring instead of a cyclobutane ring, used in similar substitution reactions.
Benzenesulfonyl Chloride: Contains a benzene ring, commonly used in organic synthesis for sulfonation reactions.
Uniqueness: 2-Hydroxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and allows for specific applications in research and industry .
Propiedades
Fórmula molecular |
C4H7ClO3S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
2-hydroxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2 |
Clave InChI |
DQBXHZSNYSILAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


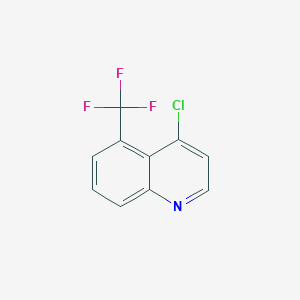
![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)

![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)

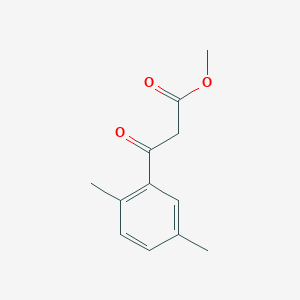
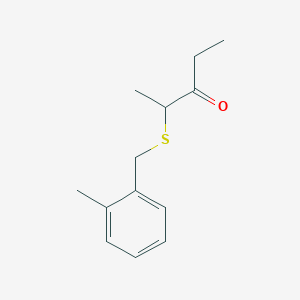
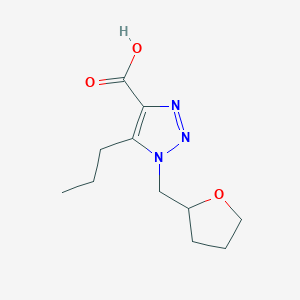


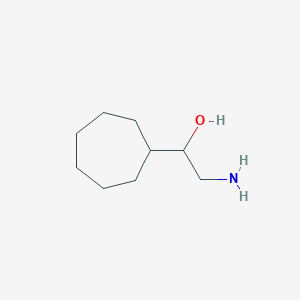
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)

